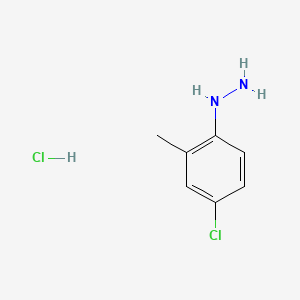

(4-Chloro-2-methylphenyl)hydrazine hydrochloride

描述

(4-Chloro-2-methylphenyl)hydrazine hydrochloride (CAS: 19690-59-6) is a substituted phenylhydrazine derivative with the molecular formula C₇H₁₀Cl₂N₂ and a molecular weight of 193.07 g/mol . It is characterized by a chloro substituent at the para position and a methyl group at the ortho position on the phenyl ring. The compound is typically stored under dry, sealed conditions at room temperature due to its hygroscopic nature. Its hazard profile includes warnings for toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

属性

IUPAC Name |

(4-chloro-2-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-4-6(8)2-3-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVZXWFQHFXJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173358 | |

| Record name | 4-Chloro-2-tolylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19690-59-6 | |

| Record name | Hydrazine, (4-chloro-2-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19690-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-tolylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019690596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-tolylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-tolylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Diazotization of 4-chloro-2-methylaniline

- The substituted aniline (3 mmol scale in lab procedures) is dissolved in 6 M aqueous hydrochloric acid at low temperature (-5 °C).

- Sodium nitrite (NaNO2) aqueous solution is slowly added to the acidic aniline solution to generate the diazonium salt.

- The reaction mixture is stirred for about 0.5 hours at this low temperature to complete diazotization.

Reduction of Diazonium Salt

- After diazotization, tin(II) chloride (SnCl2) dissolved in concentrated hydrochloric acid is added dropwise at room temperature.

- The mixture is stirred for 1 hour at room temperature to reduce the diazonium salt to the hydrazine derivative.

- The resulting phenylhydrazine hydrochloride precipitate is filtered, washed with dilute HCl, and dried under vacuum.

- This intermediate is often used directly without further purification.

Alternative Reduction Using Ammonium Sulfite

- An improved industrial method replaces SnCl2 with ammonium sulfite aqueous solution as the reducing agent.

- The diazonium salt solution is added dropwise to ammonium sulfite solution at room temperature, then heated to 50–60 °C for 3–4 hours.

- This method avoids issues with solid reductant caking and improves operational ease.

- The reaction mixture is then acidified with 20% hydrochloric acid at 50–70 °C, inducing crystallization of the hydrazine hydrochloride.

- The product is filtered, washed, and dried to yield a high-purity hydrazine hydrochloride with improved yield (~86.8%) and better crystallinity.

Detailed Stepwise Procedure (Industrial Scale Example)

| Step | Reagents & Conditions | Description & Notes |

|---|---|---|

| 1. Diazotization | 4-chloro-2-methylaniline hydrochloride in water, 5–10 °C; 20% NaNO2 aqueous solution added dropwise; pH maintained 1–2; reaction held 1 hour | Formation of diazonium salt confirmed by starch-KI test |

| 2. Reduction | Diazonium salt solution added to ammonium sulfite aqueous solution (33–37% concentration), pH adjusted to 6.5–8; heated to 50–60 °C for 3–4 hours | Yellow muddy solution turns transparent upon completion |

| 3. Acidification & Crystallization | 20% HCl solution added dropwise at 50–70 °C; reaction held 1–2 hours; cooled to 15 °C; product filtered and washed | Crystals are loose, good fluidity, easy to handle |

- 38.7 kg 4-chloro-2-methylaniline hydrochloride (300 mol)

- 109 kg 30% HCl (900 mol)

- 220 kg ammonium sulfite solution (750 mol)

- 280 kg 20% HCl for acidification

- Final product yield: 47 kg (86.8%)

- Purity: 99.2% by suitable analytical methods

Advantages of Using Ammonium Sulfite Reduction

- Avoids caking and handling difficulties associated with solid reductants like sodium sulfite or SnCl2.

- Ammonium chloride and ammonium hydrogen sulfate byproducts remain soluble, reducing side reactions and improving acidification.

- Product crystallizes in a loose, easily filterable form with good washing properties.

- The method is cost-effective and environmentally friendly due to potential recycling of ammonium sulfite from other process streams.

Additional Notes on Synthesis

- The initial diazotization temperature is critical (around 0 to 10 °C) to avoid side reactions.

- Maintaining acidic conditions (pH 1–2) during diazotization is essential for stable diazonium salt formation.

- The reduction step pH adjustment (6.5–8) ensures effective conversion without decomposition.

- Acidification temperature control (50–70 °C) promotes optimal crystallization.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | pH Range | Notes |

|---|---|---|---|---|---|

| Diazotization | 4-chloro-2-methylaniline + HCl + NaNO2 | -5 to 10 | 0.5 to 1 hour | 1–2 | Slow NaNO2 addition, starch-KI test used |

| Reduction | Ammonium sulfite aqueous solution | 20–60 | 3–4 hours | 6.5–8 | Yellow to clear solution transition |

| Acidification | 20% HCl | 50–70 | 1–2 hours | Acidic | Crystallization of hydrazine hydrochloride |

化学反应分析

Types of Reactions: (4-Chloro-2-methylphenyl)hydrazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Substituted hydrazine derivatives.

科学研究应用

Scientific Research Applications

1. Organic Synthesis:

- Intermediate in Chemical Reactions: It serves as a key intermediate in synthesizing various organic compounds, particularly in medicinal chemistry for developing new pharmaceuticals.

2. Biological Studies:

- Potential Therapeutic Applications: Research is ongoing to explore its interactions with biomolecules that could lead to novel drug candidates. Studies have indicated potential antibacterial and anticancer activities associated with hydrazine derivatives.

3. Industrial Uses:

- Production of Dyes and Agrochemicals: The compound is utilized in producing dyes, agrochemicals, and other chemical intermediates, leveraging its unique chemical properties.

The compound's biological activity is linked to its ability to interact with carbonyl compounds. However, it is classified as harmful if ingested or inhaled, necessitating careful handling due to potential toxicity associated with the hydrazine moiety .

Case Studies and Research Findings

Recent research highlights the therapeutic potential of hydrazine derivatives:

- Antibacterial and Anticancer Activities: Similar compounds have shown promising results in these areas, suggesting that this compound may also exhibit beneficial properties worth exploring further.

- Optimization of Synthesis Methods: Investigations into synthesis techniques indicate that optimizing reaction conditions can enhance yield and purity, which is crucial for ensuring consistent biological activity in research applications.

作用机制

The mechanism of action of (4-Chloro-2-methylphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound may also interact with DNA, affecting gene expression and cellular functions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares (4-Chloro-2-methylphenyl)hydrazine hydrochloride with analogous phenylhydrazine hydrochlorides, emphasizing substituent influences:

Key Observations:

- Electron-withdrawing groups (e.g., -Cl, -NO₂) decrease electron density on the phenyl ring, reducing nucleophilicity but enhancing stability in acidic conditions .

- Electron-donating groups (e.g., -CH₃, -OCH₃) increase reactivity in electrophilic substitutions but may lower thermal stability .

- Steric effects : Ortho-substituted derivatives (e.g., 2-chlorophenyl) exhibit slower reaction rates in cyclization due to steric hindrance .

Toxicity and Handling

- Toxicity : Chloro-substituted derivatives (e.g., 4-chloro-2-methylphenyl) generally exhibit higher acute toxicity (LD₅₀: 25–2100 mg/kg in rodents) compared to methoxy or methyl derivatives, likely due to increased lipophilicity enhancing bioavailability .

- Storage : Nitro-substituted derivatives (e.g., 2,4-dinitrophenylhydrazine hydrochloride) require stringent storage conditions (e.g., refrigeration) due to explosive risks, unlike chloro or methyl analogues .

生物活性

(4-Chloro-2-methylphenyl)hydrazine hydrochloride is an organic compound with significant biological activity primarily due to its ability to interact with carbonyl compounds. Its molecular formula is C₇H₈ClN₂·HCl, and it has a molecular weight of approximately 193.07 g/mol. This compound features a hydrazine functional group attached to a chlorinated aromatic ring, which enhances its electrophilicity and reactivity in biological systems.

Target Interaction

The primary targets of this compound are aldehydes and ketones. The compound acts through nucleophilic addition reactions, transforming these carbonyl compounds into oximes or hydrazones. This transformation is crucial in various biochemical pathways, leading to significant molecular and cellular effects.

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of carbonyl compounds into stable derivatives, which can influence metabolic processes and potentially modulate biological responses. Environmental factors such as pH and temperature can significantly affect the reaction rates and product formation.

Biological Effects

The biological effects of this compound include:

- Toxicity : The compound is classified as harmful if ingested or inhaled and can cause skin irritation upon contact. Its hydrazine moiety is associated with potential organ damage and allergic reactions .

- Reactivity : The presence of both chloro and methyl substituents on the phenyl ring enhances its electrophilic character, making it more reactive than many similar compounds. This unique structure contributes to its distinct chemical reactivity and biological properties.

Applications in Research

This compound has several applications across various fields:

- Organic Synthesis : It serves as an intermediate in the synthesis of various organic compounds, particularly in medicinal chemistry where it may contribute to the development of new pharmaceuticals.

- Biological Studies : Ongoing research explores its potential therapeutic applications, including interactions with biomolecules that could lead to novel drug candidates.

- Industrial Uses : The compound is utilized in the production of dyes, agrochemicals, and other chemical intermediates.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chlorophenylhydrazine hydrochloride | Contains only one chloro substituent | Less electrophilic compared to this compound |

| 2-Methylphenylhydrazine hydrochloride | Lacks chloro substituent | Different reactivity profile due to absence of chlorine |

| 4-Chloro-2-methylbenzohydrazide | Contains a benzoyl group | Exhibits different biological activities compared to this compound |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of hydrazine derivatives, including this compound. For instance, research indicates that similar compounds have shown antibacterial and anticancer activities, suggesting that this compound may also possess similar properties worth exploring further .

Additionally, investigations into the synthesis methods have revealed that optimizing reaction conditions can enhance yield and purity, which is critical for ensuring consistent biological activity in research applications .

常见问题

Q. What are the standard synthetic routes for (4-Chloro-2-methylphenyl)hydrazine hydrochloride, and how is purity ensured?

The synthesis typically involves reacting 4-chloro-2-methylaniline with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions. The product is isolated via crystallization, which enhances purity . To ensure purity, researchers employ techniques like thin-layer chromatography (TLC) for reaction monitoring and recrystallization using solvents such as methanol or ethanol. Post-synthesis characterization via , , and HPLC confirms structural integrity and purity thresholds (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- Spectroscopy : (to confirm hydrazine NH protons and aromatic substituents) and FT-IR (to identify N-H and C-Cl stretches).

- Chromatography : HPLC with UV detection for quantifying impurities.

- Crystallography : Single-crystal X-ray diffraction (using SHELXL or similar software) to resolve molecular geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic optimization involves:

- Parameter variation : Testing temperatures (60–100°C), molar ratios (aniline:hydrazine from 1:1 to 1:1.5), and solvent systems (aqueous HCl vs. ethanol/water mixtures).

- Kinetic studies : Tracking reaction progress via TLC or inline HPLC to identify rate-limiting steps.

- Catalyst screening : Evaluating acid catalysts (e.g., HCl vs. HSO) for faster cyclization .

Q. What mechanistic insights explain the compound’s reactivity in substitution reactions?

The chlorine substituent acts as a leaving group in nucleophilic aromatic substitution (NAS), facilitated by electron-withdrawing effects of the methyl group. Computational studies (e.g., DFT) reveal transition-state stabilization via resonance interactions between the hydrazine moiety and the aromatic ring. Kinetic isotope effects (KIEs) and Hammett plots further elucidate substituent effects on reaction rates .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial potency) be resolved?

- Standardized assays : Use CLSI/MIC guidelines for antimicrobial testing with controls (e.g., ciprofloxacin).

- Structural analogs : Compare activity across derivatives to identify substituent-specific trends.

- Enzyme inhibition studies : Probe interactions with target enzymes (e.g., dihydrofolate reductase) via fluorescence quenching or molecular docking .

Q. What computational strategies are effective for predicting reactivity and biological interactions?

- DFT calculations : Model electron density maps to predict sites for electrophilic attack.

- Molecular docking : Simulate binding affinities with proteins (e.g., using AutoDock Vina) to prioritize derivatives for synthesis.

- MD simulations : Assess stability of hydrazine-protein complexes in physiological conditions .

Q. How does the compound’s stability vary under storage or experimental conditions?

Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-MS analysis identify degradation products (e.g., oxidation to azo compounds). Protective measures include storage in amber vials under nitrogen and avoidance of UV light .

Q. What strategies enhance the design of derivatives with improved bioactivity?

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF) at the para position to enhance electrophilicity.

- Hybridization : Conjugate with pharmacophores like coumarin (see ) to exploit dual-action mechanisms.

- SAR studies : Correlate substituent effects with activity via multivariate regression analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。